3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride
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Overview
Description
“3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride” is a chemical compound with the CAS Number: 2416236-70-7 . It has a molecular weight of 292.68 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H21N3.3ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;;/h9-10H,2-8,11H2,1H3;3*1H
. This indicates that the compound has a cyclopentane ring attached to a methylpiperazine group. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds with potential antimicrobial and cytotoxic activities. For instance, compounds with variations in the benzimidazole framework, similar to the structure of interest, have shown promising antibacterial and cytotoxic properties in vitro (Noolvi et al., 2014). These findings highlight the chemical's relevance in developing new antimicrobial agents.
Anticancer Potential
Compounds structurally related to "3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride" have been evaluated for their anticancer potential. A study by Romero et al. (2020) synthesized derivatives targeting voltage-gated K+ channels, showing significant in vitro anticancer activity against various cancer cell lines (Romero et al., 2020). These findings suggest the compound's framework could be explored for anticancer drug development.
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;;/h9-10H,2-8,11H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJVVJVDVDTJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(C2)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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